tert-Butyl (2-(phenylamino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(phenylamino)ethyl)carbamate: is an organic compound with the molecular formula C13H20N2O2. It is a carbamate derivative, which is commonly used in organic synthesis and as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Tert-Butyl (2-(phenylamino)ethyl)carbamate, also known as tert-butyl N-(2-anilinoethyl)carbamate, is a complex organic compound
Mode of Action
It’s worth noting that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
Carbamates in general play a crucial role in the synthesis of peptides . They allow for the introduction of the benzylamino group into larger molecules, which can be crucial for the activity of pharmaceuticals.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at room temperature . Moreover, it’s important to avoid its release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for synthesizing tert-Butyl (2-(phenylamino)ethyl)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.
Three-Component Coupling: Another method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Curtius rearrangement method due to its efficiency and high yield. The process is carried out under controlled conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-(phenylamino)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.
Reduction: Formation of corresponding reduced products such as amines or alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
- Employed in the synthesis of various organic compounds due to its stability and ease of removal.
Biology:
- Utilized in the development of pharmaceuticals and biologically active compounds.
- Acts as a precursor in the synthesis of bioactive molecules.
Medicine:
- Investigated for its potential use in drug delivery systems and as a prodrug.
- Studied for its role in the synthesis of therapeutic agents.
Industry:
- Used in the production of specialty chemicals and intermediates.
- Employed in the manufacture of agrochemicals and other industrial products.
Comparison with Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
Comparison:
- tert-Butyl (2-(methylamino)ethyl)carbamate: Similar in structure but contains a methylamino group instead of a phenylamino group. It is used in similar applications but may have different reactivity and stability.
- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate: Contains a piperazine ring, which can introduce different chemical properties and reactivity. It is often used in the synthesis of pharmaceuticals.
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Contains an aminoethoxy group, which can affect its solubility and reactivity. It is used in various chemical synthesis applications.
The uniqueness of tert-Butyl (2-(phenylamino)ethyl)carbamate lies in its phenylamino group, which provides specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
tert-butyl N-(2-anilinoethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-9-14-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWZGBZWELKIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121494-52-8 |
Source
|
Record name | tert-butyl (2-(phenylamino)ethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.